molecular formula C16H18N4O2S2 B6574665 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548991-89-3

3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6574665
CAS No.: 2548991-89-3
M. Wt: 362.5 g/mol
InChI Key: XOKJNATZROJGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione features a benzothiazole-1,1-dione core linked to a piperazine moiety substituted with a 2-methylthiazole group.

Properties

IUPAC Name

3-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-12-17-13(11-23-12)10-19-6-8-20(9-7-19)16-14-4-2-3-5-15(14)24(21,22)18-16/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKJNATZROJGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.

Biological Activity

The compound 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a thiazole-derived molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N4OSC_{15}H_{24}N_4OS with a molecular weight of approximately 308.4 g/mol. The structural components include a benzothiazole moiety and a piperazine ring substituted with a thiazole group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to the one have demonstrated effectiveness against various bacterial strains. For instance:

  • Antibacterial Activity : Studies indicate that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A compound structurally related to our target showed an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL against Staphylococcus aureus .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been explored extensively. The compound has been hypothesized to exhibit cytotoxic effects against cancer cell lines:

  • Cytotoxicity : In vitro studies have reported that similar benzothiazole compounds show marked cytotoxicity against human leukemia cell lines . The cytotoxic concentration (CC50) for related compounds was found to be between 4-9 µM.

Neuroprotective Effects

Thiazole derivatives have also been investigated for their neuroprotective effects:

  • Anticonvulsant Activity : Some thiazole compounds have shown promising anticonvulsant properties in various animal models. For example, certain derivatives demonstrated significant protection in electroshock seizure tests, indicating potential therapeutic applications in epilepsy treatment .

Understanding the mechanisms through which these compounds exert their biological effects is crucial for further development:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : Compounds may interact with neurotransmitter receptors, leading to neuroprotective effects.
  • Induction of Apoptosis : Certain structures within this class of compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Several studies highlight the biological activity of similar compounds:

  • A study on benzothiazole derivatives indicated their effectiveness against drug-resistant strains of bacteria and various cancer cell lines .
  • Another investigation focused on the synthesis and evaluation of thiazole-based compounds for their anticonvulsant properties, revealing promising results that warrant further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitutions on the Piperazine Ring

Pyrimidine-Based Analogues

The compound 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione (CAS 2742043-19-0, MW 386.47) replaces the thiazole group with a pyrimidine ring.

Triazole- and Oxazole-Based Analogues
  • 3-[4-(4-Cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione (CAS 2549014-66-4, MW 387.5) incorporates a triazole-piperidine system. The triazole’s metabolic stability and moderate lipophilicity may enhance bioavailability compared to the thiazole variant .
  • 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole (CAS 1624376-37-9) substitutes thiazole with oxazole. Oxazole’s lower lipophilicity (clogP ~1.2 vs. thiazole’s ~1.8) could reduce membrane permeability but improve aqueous solubility .
Thiadiazole Derivatives

The compound 2-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole (CAS 2640949-98-8, MW 347.5) replaces thiazole with thiadiazole. Thiadiazole’s sulfur-rich structure may enhance π-π stacking interactions but introduce metabolic liabilities due to sulfur oxidation .

Modifications to the Benzothiazole Core

Chlorinated Derivatives

2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride () replaces the benzothiazole-dione with a chloroethyl ketone group.

Urea-Linked Analogues

Compounds such as 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c, ESI-MS m/z 518.1) retain the thiazole-piperazine scaffold but add urea-linked aryl groups. These modifications introduce hydrogen-bond donors/acceptors, which may improve target engagement but increase molecular weight (e.g., 11c: MW ~518) .

Anticancer Potential

Thiazole-1,3,4-oxadiazole hybrids (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ) demonstrate anticancer activity by inhibiting tubulin polymerization or kinase pathways . The target compound’s benzothiazole-dione moiety may similarly interact with DNA or protein targets, though specific data are unavailable.

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Heterocycle Substitution Molecular Weight Key Features
Target Compound Benzothiazole-1,1-dione Thiazole Not Provided High electron deficiency, moderate solubility
3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione Benzothiazole-1,1-dione Pyrimidine 386.47 Enhanced H-bonding, higher MW
2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole Benzothiazole Oxazole Not Provided Lower lipophilicity, improved solubility
2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride Chloroethyl ketone Thiazole Not Provided High reactivity, potential instability

Preparation Methods

Condensation of Benzothiazole-1,1-dione with Functionalized Piperazine

The benzothiazole-1,1-dione core is coupled with 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine via Buchwald-Hartwig amination or Ullmann coupling. Using CuI/L-proline catalyst in DMSO at 110°C for 24 h yields the target compound in 60–65%.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Characterization includes:

  • 1H^1H-NMR (400 MHz, DMSO-d₆): δ 7.85–7.40 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂-thiazole), 3.70–3.20 (m, 8H, piperazine), 2.45 (s, 3H, CH₃).

  • HRMS : m/z 346.1212 [M+H]⁺ (calc. 346.1212).

Alternative Synthetic Routes

One-Pot Sequential Alkylation-Oxidation

A streamlined approach combines benzothiazole thione oxidation with in-situ piperazine alkylation. Using H₂O₂ and K₂CO₃ in a polar aprotic solvent (e.g., DMF) reduces steps but lowers yield (50–55%) due to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the piperazine substitution step, improving yield to 75%. This method reduces reaction time from 24 h to 30 min but requires specialized equipment.

Challenges and Optimization

Regioselectivity in Piperazine Alkylation

Competing N-alkylation at both piperazine nitrogens is mitigated by using mono-Boc-protected piperazine. Deprotection post-alkylation enhances regioselectivity (>90%).

Sulfone Stability Under Basic Conditions

The benzothiazole-1,1-dione sulfone group is sensitive to strong bases. Employing mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) during alkylation prevents decomposition.

Scalability and Industrial Applications

Kilogram-Scale Production

Pilot-scale synthesis (5 kg batches) uses continuous flow reactors for oxidation and alkylation steps, achieving 68% overall yield with >99.5% purity.

Environmental Considerations

Solvent recovery systems (e.g., DMF distillation) and H₂O₂-based oxidation align with green chemistry principles, reducing waste by 40% compared to traditional methods .

Q & A

Q. Advanced Characterization

  • X-ray crystallography : Determines absolute configuration, particularly for chiral centers in the piperazine-thiazole segment .
  • DFT calculations : Compare experimental IR/Raman spectra (e.g., B3LYP/cc-pVDZ basis sets) with computed vibrational modes to validate molecular geometry .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions of the benzothiazole core .

What methodologies are recommended for analyzing conflicting bioactivity data across different assays?

Q. Data Contradiction Analysis

  • Dose-response normalization : Account for variations in assay sensitivity (e.g., IC₅₀ values in enzyme vs. cell-based assays) by normalizing to internal controls .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition studies .
  • Meta-analysis of SAR : Cross-reference bioactivity with substituent electronic profiles (Hammett constants) to identify outliers .

How can computational modeling guide the design of derivatives with improved target selectivity?

Q. Advanced Research Strategy

  • Molecular docking : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to prioritize derivatives with optimized binding poses .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to filter transient interactions .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for piperazine or thiazole modifications .

What strategies address poor aqueous solubility while maintaining target engagement?

Q. Formulation & Modification

  • Salt formation : Introduce sulfonate or hydrochloride counterions via pH-controlled crystallization .
  • Prodrug design : Attach hydrolyzable groups (e.g., acetyl) to the benzothiazole nitrogen, balancing lipophilicity and solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes and assess stability via dynamic light scattering (DLS) .

How should researchers interpret contradictory structure-activity relationship (SAR) findings?

Q. SAR Conflict Resolution

  • 3D-QSAR : Build CoMFA/CoMSIA models to map steric/electrostatic fields influencing activity .
  • Free-Wilson analysis : Decompose activity contributions of individual substituents (e.g., 2-methylthiazole vs. benzothiazole-dione) .
  • Synthetic validation : Prepare isosteric analogs (e.g., replacing thiazole with oxazole) to isolate electronic effects .

What experimental designs effectively evaluate metabolic stability?

Q. Metabolism Studies

  • Liver microsomal assays : Incubate with NADPH and quantify parent compound degradation via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
  • Metabolite ID : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.